3-Cyclopentyl-2-methyl-3-oxopropanenitrile
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Overview
Description
3-Cyclopentyl-2-methyl-3-oxopropanenitrile is an organic compound with the molecular formula C9H13NO It is characterized by a cyclopentyl ring attached to a nitrile group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-2-methyl-3-oxopropanenitrile typically involves the reaction of cyclopentanecarboxylic acid derivatives with nitriles under specific conditions. One common method includes the use of acetonitrile and cyclopentanecarboxylic acid methyl ester as starting materials. The reaction is carried out in the presence of a base such as sodium hydride, followed by heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-2-methyl-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopentyl-2-methyl-3-oxopropanoic acid.
Reduction: 3-Cyclopentyl-2-methyl-3-aminopropanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopentyl-2-methyl-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-2-methyl-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of various derivatives. These interactions are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentyl-3-oxopropanenitrile: Similar in structure but lacks the methyl group.
Cyclopentanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile.
Cyclopentylamine: Contains an amine group instead of a nitrile and ketone.
Uniqueness
3-Cyclopentyl-2-methyl-3-oxopropanenitrile is unique due to the presence of both a nitrile and a ketone functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-cyclopentyl-2-methyl-3-oxopropanenitrile |
InChI |
InChI=1S/C9H13NO/c1-7(6-10)9(11)8-4-2-3-5-8/h7-8H,2-5H2,1H3 |
InChI Key |
PCAQGHPUOSKWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(=O)C1CCCC1 |
Origin of Product |
United States |
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